molecular formula C21H24N4O2S3 B12140612 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12140612
M. Wt: 460.6 g/mol
InChI Key: SORBOKBNPJQWLB-SSZFMOIBSA-N
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Description

The compound 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinylidene moiety, and a thiomorpholinyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The thiazolidinylidene moiety is then introduced via a condensation reaction with a suitable thioamide. Finally, the thiomorpholinyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, would need to be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The thiomorpholinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinylidene moiety would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols or amines.

Scientific Research Applications

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: As a potential therapeutic agent due to its unique structure and reactivity.

    Industry: As a precursor for the production of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinylidene-containing molecules. These compounds share structural similarities but may differ in their specific substituents and overall reactivity.

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C21H24N4O2S3

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-3-(3-methylbutyl)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O2S3/c1-14(2)6-8-25-20(27)16(30-21(25)28)13-15-18(23-9-11-29-12-10-23)22-17-5-3-4-7-24(17)19(15)26/h3-5,7,13-14H,6,8-12H2,1-2H3/b16-13-

InChI Key

SORBOKBNPJQWLB-SSZFMOIBSA-N

Isomeric SMILES

CC(C)CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S

Canonical SMILES

CC(C)CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S

Origin of Product

United States

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